[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
Description
[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic organic compound characterized by a hybrid structure combining carbamate and ester functionalities. The molecule features:
- A 2-(4-ethoxyphenyl)acetate ester, contributing lipophilicity and metabolic stability due to the ethoxy substituent.
This compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor or histone deacetylase (HDAC) ligand, based on structural parallels with HDAC-targeting agents described in .
Properties
IUPAC Name |
[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO6/c1-4-27-14-7-5-13(6-8-14)9-20(24)28-12-19(23)22-16-10-15(21)17(25-2)11-18(16)26-3/h5-8,10-11H,4,9,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSQAMTWMMUKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could potentially alter the metabolism of certain substrates.
Pharmacokinetics
Factors such as its molecular weight, polarity, and solubility would influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. These could range from changes in enzyme activity to alterations in signal transduction.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and function.
Biological Activity
[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, with the molecular formula CHClNO and a molecular weight of 407.85 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 407.85 g/mol
- CAS Number : 1794883-09-2
The compound is believed to interact with various biological targets through both covalent and non-covalent interactions. This interaction may lead to conformational changes in target proteins, thereby altering their activity. Key aspects include:
- Target Enzymes : Similar compounds have shown interactions with enzymes involved in metabolic pathways, potentially influencing substrate metabolism.
- Biochemical Pathways : The compound may affect pathways related to inflammation and cellular signaling, particularly through the inhibition of specific enzymes such as squalene synthase and cyclooxygenases (COX).
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting COX enzymes. For instance:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that modifications to the phenyl ring can enhance anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .
Antitumor Activity
Preliminary studies have indicated that related compounds may possess antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival. For example, compounds with similar structural motifs have been shown to inhibit growth in various cancer cell lines .
Case Studies
-
Inhibition of Squalene Synthase :
A study demonstrated that compounds structurally related to this compound effectively inhibited squalene synthase across multiple species, showing IC50 values ranging from 45 nM to 170 nM in different models . -
Cholesterol Biosynthesis :
In vivo studies indicated that these compounds could suppress cholesterol biosynthesis significantly, suggesting their potential utility in managing hyperlipidemia .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its molecular weight and solubility characteristics. Factors such as pH and temperature can affect its stability and bioavailability, which are crucial for therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key functional groups (carbamoyl, ester, ethoxy, or chloro substituents) or biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Influence on Bioactivity
- The 5-chloro-2,4-dimethoxyphenyl group in the target compound enhances steric hindrance and electron-withdrawing effects compared to simpler chloro-substituted analogs (e.g., ’s 2-chlorophenyl derivatives) . This may improve target binding specificity in enzyme inhibition.
- The 4-ethoxyphenyl moiety increases lipophilicity (logP ~3.5 estimated), similar to benzimidazole derivatives in and , which are designed for blood-brain barrier penetration .
Metabolic Stability
- The ester linkage in the target compound is less stable than the thioester in ’s analog, which may resist hydrolysis in vivo . However, ester groups are often intentionally labile for prodrug activation.
Structural vs. Unlike the nitro-substituted herbicide candidate in , the target lacks electron-deficient aromatic rings, reducing reactivity but improving solubility .
Synthetic Complexity
- The target’s synthesis likely follows routes similar to ’s methods (e.g., deprotection of benzyl esters, carbamate coupling), but the dimethoxy and ethoxy groups may require orthogonal protecting strategies .
Research Implications and Gaps
- Biological Screening: No direct activity data for the target compound exists in the provided evidence. Prioritizing assays for HDAC inhibition (as in ) or protease interaction is recommended.
- Optimization : Replacing the ester with a thioester (as in ) or introducing polar groups (e.g., hydroxyls) could balance stability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
